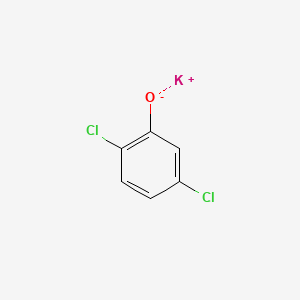

Potassium 2,5-dichlorophenolate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium 2,5-dichlorophenolate is a chemical compound with the molecular formula C6H3Cl2KO . It is also known as potassium 2,5-dichlorophenoxide .

Synthesis Analysis

The synthesis of this compound can be achieved through solid-liquid phase transfer catalysis . Another method involves the carboxylation of this compound with carbon dioxide in xylene at elevated pressure .Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 1 potassium atom, and 1 oxygen atom . The molecular weight is 201.09172 .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of Triclosan through solid-liquid phase transfer catalysis . It can also react with carbon dioxide in a carboxylation reaction .Physical and Chemical Properties Analysis

This compound has a molecular weight of 201.09172 . The density of the compound is 1.458 g/cm3 . The boiling point is 214.6ºC at 760 mmHg , and the melting point is 59-60ºC .Safety and Hazards

Eigenschaften

CAS-Nummer |

68938-81-8 |

|---|---|

Molekularformel |

C6H4Cl2KO |

Molekulargewicht |

202.10 g/mol |

IUPAC-Name |

potassium;2,5-dichlorophenolate |

InChI |

InChI=1S/C6H4Cl2O.K/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H; |

InChI-Schlüssel |

QQDAXBKAPINROG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)[O-])Cl.[K+] |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)O)Cl.[K] |

| 68938-81-8 | |

Physikalische Beschreibung |

Liquid |

Verwandte CAS-Nummern |

583-78-8 (Parent) |

Synonyme |

2,5-dichlorophenol 2,5-dichlorophenol, potassium salt 2,5-dichlorophenol, sodium salt potassium 2,5-dichlorophenoxide sodium 2,5-dichlorophenoxide |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2S)-2-hydroxy-3-methyl-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]butoxy]-7-furo[3,2-g][1]benzopyranone](/img/structure/B1264752.png)

![[2-[(E)-3,4-dihydroxypent-1-enyl]-6-oxooxan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1264768.png)

![[(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1264772.png)